![molecular formula C9H6N2O6 B12874469 2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole](/img/structure/B12874469.png)
2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a carboxy(hydroxy)methyl group and a nitro group attached to the benzoxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to the corresponding oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of 2-aminophenol as a precursor. The reaction between 2-aminophenol and various reagents such as aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, has been summarized in recent literature .
化学反応の分析
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as cold potassium permanganate, chrome acid, and ozone can open the oxazole ring.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the benzylic position using reagents like N-bromosuccinimide (NBS) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of open-chain isocyanides, while substitution reactions can result in the formation of various substituted benzoxazole derivatives .
科学的研究の応用
2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Oxazoline: A five-membered heterocycle with one nitrogen and one oxygen atom.
Thiazole: A five-membered heterocycle with one nitrogen and one sulfur atom.
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole is unique due to the presence of both a carboxy(hydroxy)methyl group and a nitro group on the benzoxazole ring. This combination of functional groups provides the compound with distinct chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C9H6N2O6 |
|---|---|
分子量 |
238.15 g/mol |
IUPAC名 |
2-hydroxy-2-(7-nitro-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H6N2O6/c12-6(9(13)14)8-10-4-2-1-3-5(11(15)16)7(4)17-8/h1-3,6,12H,(H,13,14) |
InChIキー |
HDJBYPXYCLMYMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



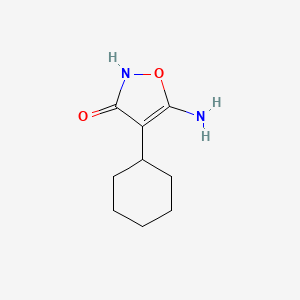
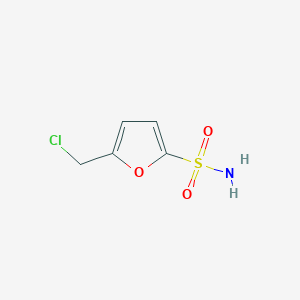
![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)



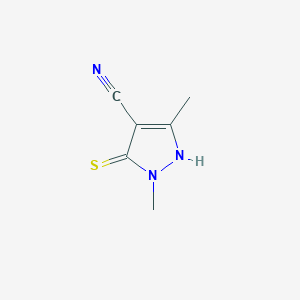
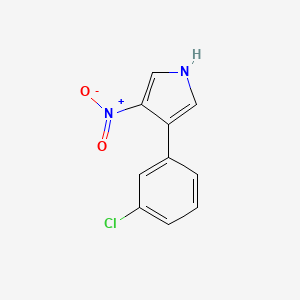
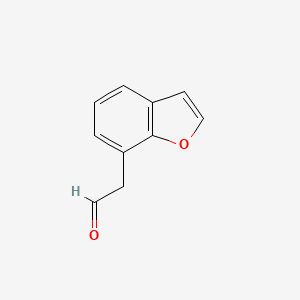
![1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine](/img/structure/B12874444.png)
![Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12874445.png)
![3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B12874468.png)
![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)
